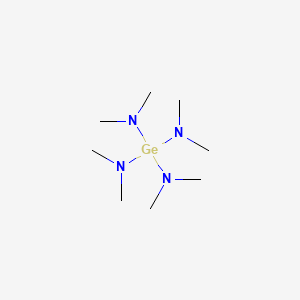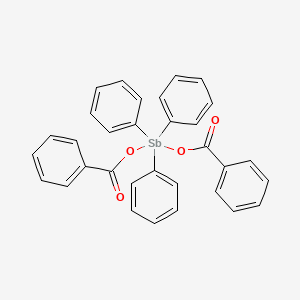
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate
Descripción general
Descripción
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate is an organic compound with the molecular formula [(CH3)3C6H4]3SC4F9SO3. It is commonly used as a cationic photoinitiator and photoacid generator in various applications. This compound is known for its high purity, typically electronic grade with ≥99% trace metals basis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate involves the reaction of 4-tert-butylphenylsulfonium salts with perfluoro-1-butanesulfonate. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired scale and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired electronic grade quality. The production process is optimized for efficiency and cost-effectiveness while maintaining strict quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds. These products have various applications in different fields, including materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a cationic photoinitiator in polymerization reactions and as a photoacid generator in photolithography.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate involves the generation of acid upon exposure to light. The sulfonium group undergoes photolysis, releasing a proton and forming a sulfonium ion. This acid generation is crucial in photopolymerization and photolithography processes, where it initiates the polymerization of monomers or the cross-linking of polymers .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsulfonium perfluoro-1-butanesulfonate: Another cationic photoinitiator with similar applications but different structural properties.
Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate: Used in similar applications but with different reactivity and stability.
Triphenylsulfonium triflate: A related compound with similar photoinitiating properties but different anionic components.
Uniqueness
Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate is unique due to its high thermal stability, high purity, and efficient acid generation upon photolysis. These properties make it particularly suitable for applications requiring precise control over acid generation and high-performance materials .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tris(4-tert-butylphenyl)sulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39S.C4HF9O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-21H,1-9H3;(H,14,15,16)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAQSLOKICOMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39F9O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407819 | |
| Record name | Tris(4-tert-butylphenyl)sulfonium perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241806-75-7 | |
| Record name | Tris(4-tert-butylphenyl)sulfonium perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)







